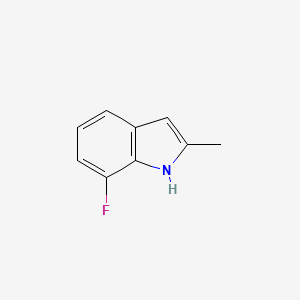

7-Fluoro-2-methyl-1H-indole

Descripción general

Descripción

7-Fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the indole ring enhances its chemical properties and biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1H-indole typically involves the fluorination of 2-methylindole. One common method is the electrophilic substitution reaction where 2-methylindole is treated with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

Nitration: of 2-methylindole to introduce a nitro group.

Reduction: of the nitro group to an amino group.

Diazotization: followed by fluorination to replace the diazonium group with a fluorine atom.

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions:

Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products:

Halogenated indoles: Products from halogenation reactions.

Oxindoles: Products from oxidation reactions.

Reduced indoles: Products from reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 7-Fluoro-2-methyl-1H-indole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various microorganisms, suggesting potential as a lead compound for developing new antibiotics . The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 128 µg/mL, indicating a broad spectrum of activity against resistant strains .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their bioactive properties, contributing to the development of drugs targeting specific biological pathways . The presence of fluorine enhances the pharmacokinetic properties of the indole structure, making it a valuable component in drug design .

Fluorine's Role in Medicinal Chemistry

Fluorine substitution is known to improve the metabolic stability and bioavailability of pharmaceutical compounds. The incorporation of fluorine in this compound enhances its lipophilicity and can influence receptor binding affinities, making it a strategic choice in drug formulation .

Agrochemical Applications

Fungicidal Properties

this compound has been identified as having potential fungicidal activity. Its derivatives are being studied for their effectiveness against various plant pathogens, suggesting applications in crop protection . The compound's ability to inhibit fungal growth could lead to the development of new agrochemicals that are less harmful to the environment.

Analytical Chemistry

Use in Chemical Analysis

In analytical chemistry, this compound is utilized as a standard reference compound for various spectroscopic techniques. Its distinct spectral features make it suitable for use in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and quantification of similar compounds in complex mixtures .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 7-Fluoro-2-methyl-1H-indole involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. It can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

2-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

7-Fluoroindole: Lacks the methyl group, affecting its reactivity and applications.

Indole: The parent compound without any substituents, used widely in organic synthesis and medicinal chemistry.

Uniqueness: 7-Fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group, which enhances its chemical stability, reactivity, and biological activity compared to its non-fluorinated or non-methylated counterparts .

Actividad Biológica

7-Fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈FN, with a molecular weight of approximately 149.16 g/mol. The compound features a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom at the 7th position and the methyl group at the 2nd position enhances its chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and metabolic stability, allowing the compound to inhibit specific enzymes or modulate receptor activity effectively.

Key Mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor for specific kinases involved in cancer progression, suggesting its utility in targeted therapy.

- Receptor Binding : The compound's structural similarity to natural indole derivatives facilitates its interaction with various receptors, influencing numerous biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have evaluated its efficacy as a potential influenza inhibitor, demonstrating significant antiviral properties. It acts as a bioisostere for the 7-azaindole scaffold in PB2 inhibitors, showing potent inhibition of virally infected cells .

- Anticancer Properties : The compound has been investigated for its antitumor activity in various preclinical studies. For instance, it has been part of a series of compounds evaluated for their structure–activity relationships (SAR) in cancer models, highlighting its potential in cancer therapeutics .

- Anti-inflammatory Effects : Indole derivatives, including this compound, are noted for their anti-inflammatory properties, contributing to their therapeutic applications in inflammatory diseases .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Effective against influenza; binds to PB2 protein with high potency |

| Anticancer | Inhibits specific kinases related to cancer progression |

| Anti-inflammatory | Exhibits properties that reduce inflammation in various models |

| Enzyme Inhibition | Modulates activity of metabolic enzymes influencing drug metabolism |

Case Study: Influenza Inhibition

In a study focused on the development of novel influenza inhibitors, 7-fluoro-substituted indoles were evaluated as replacements for existing scaffolds. The compound demonstrated not only effective binding to the influenza PB2 cap region but also favorable pharmacokinetic properties in vivo. This research underscores the potential of this compound as an effective antiviral agent with reduced off-target effects .

Propiedades

IUPAC Name |

7-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYTULTJAPITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432025-24-6 | |

| Record name | 7-fluoro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.